![molecular formula C10H9F3OS B1441489 1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one CAS No. 1328939-64-5](/img/structure/B1441489.png)
1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one
Overview
Description
“1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one” is a chemical compound with the molecular formula C10H9F3OS. It has a molecular weight of 234.24 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one” is 1S/C10H9F3OS/c1-7(14)8-2-4-9(5-3-8)15-6-10(11,12)13/h2-5H,6H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one” is a liquid at room temperature . More detailed physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Organic Synthesis
1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one: is utilized in organic synthesis as a building block for creating complex molecules. Its unique structure allows for the introduction of a trifluoromethyl group into organic compounds, which can significantly alter the chemical and physical properties of these molecules, such as volatility, lipophilicity, and metabolic stability .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of potential pharmaceuticals. The trifluoroethyl group is particularly valuable in drug design, as it can improve the drug’s ability to penetrate biological membranes, thus enhancing bioavailability .
Material Science
The compound’s ability to act as a linker molecule makes it valuable in material science. It can be used to modify the surface properties of materials, potentially leading to the development of new types of coatings or adhesives with improved durability and resistance to environmental factors .
Analytical Chemistry
In analytical chemistry, 1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one can be employed as a derivatization agent. It can react with specific functional groups in analytes, thereby enhancing their detectability and quantification in complex mixtures using techniques like mass spectrometry .
Chemical Synthesis
This compound is also used in chemical synthesis to introduce sulfanyl phenyl motifs into target molecules. These motifs are important in the development of new chemical entities with potential applications in various industries, including agriculture and polymer production .
Catalysis
The sulfanyl group present in the compound can act as a ligand in catalytic systems. It can bind to metals and facilitate important catalytic reactions, such as hydrogenation and carbon-carbon bond formation, which are crucial in industrial chemistry .
Environmental Science
In environmental science, researchers may explore the use of this compound in the degradation of pollutants. Its chemical structure could be tailored to interact with specific contaminants, aiding in their breakdown and removal from the environment .
Nanotechnology
Lastly, in the field of nanotechnology, 1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one could be used to modify the surface of nanoparticles. This modification can impart new functionalities to the nanoparticles, such as targeted drug delivery or enhanced imaging contrast in medical diagnostics .
Safety And Hazards
properties
IUPAC Name |
1-[4-(2,2,2-trifluoroethylsulfanyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3OS/c1-7(14)8-2-4-9(5-3-8)15-6-10(11,12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFDTIBXBXGJFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)SCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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